3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile
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Overview
Description
3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a thiophene ring, a naphthalene ring, and a pyrazole ring, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile typically involves the reaction of 2-thiopheneacetonitrile with various reagents to introduce the naphthalene and pyrazole moieties. One common method involves the use of 2-(chloromethyl)thiophene and trimethylsilyl cyanide as starting materials . The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneacetonitrile: A simpler compound with similar structural features but lacking the naphthalene and pyrazole rings.
3-Thiophenecarbonitrile: Another related compound with a different substitution pattern on the thiophene ring.
2-Thiopheneethanol: A compound with an alcohol group instead of a nitrile group on the thiophene ring.
Uniqueness
3-(3-Naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile is unique due to its complex structure, which combines multiple aromatic rings and functional groups
Properties
IUPAC Name |
3-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-2-thiophen-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3S/c27-17-22(25-11-6-14-30-25)16-23-18-29(24-9-2-1-3-10-24)28-26(23)21-13-12-19-7-4-5-8-20(19)15-21/h1-16,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYLBMVNARJZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=C(C#N)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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